molecular formula C24H21NO3S B4895167 N-[(4-methoxyphenyl)(phenyl)methyl]-2-naphthalenesulfonamide CAS No. 5928-58-5

N-[(4-methoxyphenyl)(phenyl)methyl]-2-naphthalenesulfonamide

Cat. No. B4895167
CAS RN: 5928-58-5
M. Wt: 403.5 g/mol
InChI Key: VWVNSAGWEJZTQB-UHFFFAOYSA-N
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Description

N-[(4-methoxyphenyl)(phenyl)methyl]-2-naphthalenesulfonamide, also known as MN-64, is a sulfonamide compound that has been studied for its potential as a therapeutic agent in various scientific research fields.

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)(phenyl)methyl]-2-naphthalenesulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-[(4-methoxyphenyl)(phenyl)methyl]-2-naphthalenesulfonamide has been shown to inhibit the activity of protein kinases and phosphodiesterases, which are involved in cell signaling and regulation. N-[(4-methoxyphenyl)(phenyl)methyl]-2-naphthalenesulfonamide has also been shown to inhibit the activity of carbonic anhydrase, which is involved in acid-base balance and fluid secretion.
Biochemical and Physiological Effects:
N-[(4-methoxyphenyl)(phenyl)methyl]-2-naphthalenesulfonamide has been shown to have various biochemical and physiological effects in vitro and in vivo. N-[(4-methoxyphenyl)(phenyl)methyl]-2-naphthalenesulfonamide has been shown to inhibit the growth of cancer cells and induce apoptosis through the activation of caspases and the inhibition of Akt and ERK signaling pathways. N-[(4-methoxyphenyl)(phenyl)methyl]-2-naphthalenesulfonamide has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in animal models of stroke and traumatic brain injury. N-[(4-methoxyphenyl)(phenyl)methyl]-2-naphthalenesulfonamide has been shown to have vasodilatory effects and reduce blood pressure in animal models of hypertension and heart failure.

Advantages and Limitations for Lab Experiments

N-[(4-methoxyphenyl)(phenyl)methyl]-2-naphthalenesulfonamide has several advantages and limitations for lab experiments. N-[(4-methoxyphenyl)(phenyl)methyl]-2-naphthalenesulfonamide is a relatively small molecule that can be easily synthesized and purified. N-[(4-methoxyphenyl)(phenyl)methyl]-2-naphthalenesulfonamide has been shown to have potent and selective activity against various enzymes and signaling pathways, making it a useful tool for studying these processes. However, N-[(4-methoxyphenyl)(phenyl)methyl]-2-naphthalenesulfonamide has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments. N-[(4-methoxyphenyl)(phenyl)methyl]-2-naphthalenesulfonamide also has limited stability in vivo, which can limit its potential as a therapeutic agent.

Future Directions

There are several future directions for the study of N-[(4-methoxyphenyl)(phenyl)methyl]-2-naphthalenesulfonamide. One direction is to further investigate the mechanism of action of N-[(4-methoxyphenyl)(phenyl)methyl]-2-naphthalenesulfonamide and its potential as a therapeutic agent in various diseases. Another direction is to develop more stable and soluble analogs of N-[(4-methoxyphenyl)(phenyl)methyl]-2-naphthalenesulfonamide that can be used in vivo. Additionally, N-[(4-methoxyphenyl)(phenyl)methyl]-2-naphthalenesulfonamide could be used as a tool for studying various signaling pathways and enzymes involved in disease processes.

Synthesis Methods

N-[(4-methoxyphenyl)(phenyl)methyl]-2-naphthalenesulfonamide can be synthesized through a multi-step process that involves the reaction of 4-methoxybenzyl chloride with phenylacetonitrile, followed by the reaction of the resulting intermediate with 2-naphthalenesulfonyl chloride. The final product is obtained through purification by column chromatography.

Scientific Research Applications

N-[(4-methoxyphenyl)(phenyl)methyl]-2-naphthalenesulfonamide has been studied for its potential as a therapeutic agent in various scientific research fields, including cancer research, neurology, and cardiovascular research. N-[(4-methoxyphenyl)(phenyl)methyl]-2-naphthalenesulfonamide has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. In addition, N-[(4-methoxyphenyl)(phenyl)methyl]-2-naphthalenesulfonamide has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. N-[(4-methoxyphenyl)(phenyl)methyl]-2-naphthalenesulfonamide has also been studied for its potential as a treatment for hypertension and heart failure.

properties

IUPAC Name

N-[(4-methoxyphenyl)-phenylmethyl]naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO3S/c1-28-22-14-11-20(12-15-22)24(19-8-3-2-4-9-19)25-29(26,27)23-16-13-18-7-5-6-10-21(18)17-23/h2-17,24-25H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWVNSAGWEJZTQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30386945
Record name ST072989
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30386945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-methoxyphenyl)(phenyl)methyl]naphthalene-2-sulfonamide

CAS RN

5928-58-5
Record name ST072989
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30386945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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